molecular formula C11H8N2O3 B2490032 2-oxo-6-pyridin-3-yl-1H-pyridine-3-carboxylic Acid CAS No. 56304-43-9

2-oxo-6-pyridin-3-yl-1H-pyridine-3-carboxylic Acid

Cat. No. B2490032
CAS RN: 56304-43-9
M. Wt: 216.196
InChI Key: PVZPPPFCSRLPSW-UHFFFAOYSA-N
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Description

2-oxo-6-pyridin-3-yl-1H-pyridine-3-carboxylic acid (OPC) is a heterocyclic compound that has been widely studied due to its potential therapeutic applications. OPC has been shown to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Scientific Research Applications

Medicinal Chemistry and Drug Development

The pyridine-2-carboxylic acid scaffold serves as a versatile building block in drug discovery. Here’s why it’s valuable:

Imidazole Derivatives and Biological Potential

Imidazole, a related heterocyclic moiety, shares similarities with pyridine-2-carboxylic acid. Imidazole’s therapeutic potential spans various areas, including antimicrobial and antifungal agents .

Catalysis and Organic Synthesis

Pyridine-2-carboxylic acid has been employed as an effective catalyst in organic transformations. Researchers have explored its utility in multi-component reactions, leading to rapid and efficient synthesis of diverse compounds .

Antitubercular Activity

Derivatives derived from pyridine and indole have been investigated for their in vitro antitubercular activity. These compounds exhibit promising potential against Mycobacterium tuberculosis and Mycobacterium bovis .

Photophysical Properties and Luminescent Materials

Researchers have explored the photophysical properties of pyridine-2-carboxylic acid derivatives. These compounds can serve as luminescent materials, with potential applications in sensors and displays.

properties

IUPAC Name

2-oxo-6-pyridin-3-yl-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10-8(11(15)16)3-4-9(13-10)7-2-1-5-12-6-7/h1-6H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZPPPFCSRLPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid

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